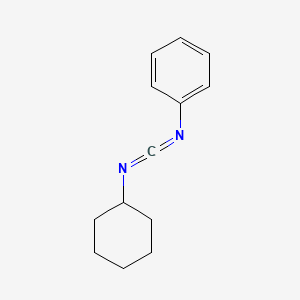

N-cyclohexyl-N'-phenylcarbodiimide

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C13H16N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPRZECOHCTTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296528 | |

| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-67-9 | |

| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexyl N Phenylcarbodiimide

Classical Preparative Routes

The traditional synthesis of N-cyclohexyl-N'-phenylcarbodiimide has primarily relied on established reactions involving the transformation of thiourea (B124793) or urea (B33335) precursors.

Dehydrosulfurization of Substituted Thioureas

The most prominent classical route for synthesizing this compound is through the dehydrosulfurization of its corresponding precursor, N-cyclohexyl-N'-phenylthiourea. This method involves the removal of hydrogen sulfide from the thiourea molecule to form the carbodiimide (B86325) functional group. A common reagent used for this transformation is mercuric oxide (HgO). The reaction proceeds by the abstraction of the sulfur atom by the metal oxide, leading to the formation of the desired carbodiimide, mercuric sulfide (HgS), and water.

(Cyclohexyl-NH)(Phenyl-NH)C=S + HgO → Cyclohexyl-N=C=N-Phenyl + HgS + H₂O

While effective, this method utilizes stoichiometric amounts of a toxic heavy metal reagent, posing significant environmental and safety concerns.

Other Established Synthetic Approaches

An alternative classical approach is the dehydration of N,N'-disubstituted ureas. The corresponding precursor, N-cyclohexyl-N'-phenylurea, can be converted to the carbodiimide by removing a molecule of water. This reaction requires potent dehydrating agents to proceed effectively. Reagents such as phosphorus pentoxide (P₂O₅) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) have been employed for this purpose. The use of p-toluenesulfonyl chloride and an amine base in a refluxing organic solvent represents a common protocol for this transformation.

(Cyclohexyl-NH)(Phenyl-NH)C=O → Cyclohexyl-N=C=N-Phenyl + H₂O

This method avoids heavy metals but can require harsh conditions and the use of reagents that generate significant waste streams.

Modern and Sustainable Synthesis Developments

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing greener alternatives for carbodiimide synthesis.

Green Chemistry Alternatives for Carbodiimide Synthesis (e.g., Iodine-mediated Dehydrosulfurization)

A significant advancement in the sustainable synthesis of carbodiimides is the use of molecular iodine (I₂) as a mild and less toxic desulfurization agent. This method provides a green alternative to the use of heavy metal oxides. The reaction of N-cyclohexyl-N'-phenylthiourea with iodine, typically in the presence of a base such as triethylamine (Et₃N), affords this compound in good to excellent yields under mild, aerobic conditions. The process is noted for its operational simplicity and the use of an inexpensive and easy-to-handle reagent. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been shown to be highly efficient for the oxidative desulfurization of thioureas, yielding carbodiimides with high selectivity.

| Reagent System | Conditions | Advantages |

| I₂ / Et₃N | Room Temperature, Aerobic | Inexpensive, mild conditions, less toxic |

| o-Iodoxybenzoic Acid (IBX) | Mild Conditions | High efficiency and selectivity |

Phase Transfer Catalysis in Carbodiimide Preparation

Phase Transfer Catalysis (PTC) has emerged as a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases, thereby reducing the need for organic solvents. While not always used for the final carbodiimide-forming step itself, PTC is highly effective in the synthesis of the N-cyclohexyl-N'-phenylthiourea precursor.

The synthesis of N-aryl-N'-aroyl thioureas, for example, can be efficiently carried out under solvent-free, solid-liquid PTC conditions. In a typical procedure, an aroyl chloride reacts with a thiocyanate salt (e.g., KSCN) in the presence of a phase-transfer catalyst like Polyethylene Glycol (PEG-400). The catalyst transports the thiocyanate anion from the solid phase into the organic phase to form an acyl isothiocyanate intermediate. This intermediate then reacts in situ with an amine, such as cyclohexylamine or aniline, to produce the disubstituted thiourea. This one-pot synthesis is advantageous due to its mild reaction conditions, simple operation, and high yields.

| Catalyst | Reactants | Conditions | Benefits |

| PEG-400 | Aroyl Chloride, KSCN, Amine | Solid-Liquid, Room Temp. | High yield, mild conditions, solvent-free potential, simple work-up |

Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove unreacted starting materials and byproducts, such as the corresponding urea or thiourea. The choice of method depends on the physical properties of the carbodiimide and the impurities present.

One effective method for purifying this compound is vacuum distillation . The compound has a reported boiling point of 120 °C at a reduced pressure of 0.5 mmHg, which allows for its separation from less volatile impurities.

When the synthesis is performed via the dehydration of the corresponding urea, a specific work-up procedure can be employed. This involves washing the reaction mixture with dilute aqueous solutions. An aqueous bicarbonate solution can be used to remove acidic byproducts (e.g., tosic acid), followed by a wash with a dilute aqueous acid solution to remove basic impurities (e.g., pyridine). This aqueous extraction efficiently separates the organic-soluble carbodiimide from water-soluble byproducts.

Recrystallization can also be used if the carbodiimide is a solid at room temperature, although this compound is often handled as a liquid. The choice of solvent is critical and must be one in which the carbodiimide is soluble at higher temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble.

| Purification Method | Key Principle | Typical Application |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Effective for liquid carbodiimides to remove non-volatile impurities. |

| Aqueous Washing | Partitioning of impurities between organic and aqueous phases. | Used to remove acidic/basic byproducts from syntheses like urea dehydration. |

Mechanistic Principles of N Cyclohexyl N Phenylcarbodiimide Mediated Reactions

Fundamental Activation Modes of Carbodiimides

Carbodiimides, including N-cyclohexyl-N'-phenylcarbodiimide, possess a unique electronic structure that dictates their reactivity. The central carbon atom of the N=C=N core is electrophilic, while the nitrogen atoms are nucleophilic. unimi.it This dual reactivity allows carbodiimides to act as potent activators for carboxylic acids. The activation process is typically initiated by the protonation of one of the nitrogen atoms by a carboxylic acid. This protonation enhances the electrophilicity of the central carbon atom, making it highly susceptible to nucleophilic attack by the carboxylate anion. This initial interaction is the cornerstone of carbodiimide-mediated transformations. unimi.itwikipedia.org

Formation and Reactivity of O-Acylpseudourea Intermediates

The reaction of a carboxylic acid with this compound leads to the formation of a key, highly reactive species known as an O-acylpseudourea (often referred to as an O-acylisourea) intermediate. wikipedia.orgchemeurope.comnih.gov This intermediate is essentially a carboxylic ester with an excellent leaving group, rendering the acyl group highly activated.

The formation pathway is as follows:

The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide (B86325).

The resulting carboxylate anion attacks the now highly electrophilic central carbon atom of the carbodiimide. nih.gov

This O-acylpseudourea intermediate is the central player in the coupling reaction. Its primary, desired reaction pathway involves being intercepted by an external nucleophile, such as an amine or an alcohol. nih.gov For instance, in peptide synthesis, an amine (the N-terminus of an amino acid or peptide) attacks the activated carbonyl carbon of the O-acylpseudourea. This attack results in the formation of the desired amide (peptide) bond and the release of N-cyclohexyl-N'-phenylurea, a stable byproduct. wikipedia.orgchemeurope.com

The O-acylpseudourea can also react with another molecule of the carboxylic acid to form a symmetric anhydride (B1165640). wikipedia.orgchemeurope.com This anhydride is also an activated species and can subsequently react with the nucleophile to yield the desired product.

Intramolecular Rearrangements and Side Reactions

While highly effective, the reactivity of the O-acylpseudourea intermediate also opens pathways to several undesired side reactions, which can lower the yield of the target molecule and complicate purification.

A significant and often problematic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylpseudourea intermediate to form a stable N-acylurea. chemeurope.comthieme-connect.denih.gov This occurs through an intramolecular [O→N] acyl migration, where the acyl group transfers from the oxygen atom to one of the nitrogen atoms of the carbodiimide moiety. thieme-connect.denih.gov

This rearrangement is irreversible and results in a stable byproduct that is no longer reactive towards the desired nucleophile. nih.govrsc.org The N-acylurea often has similar solubility properties to the desired peptide or ester product, making its removal by standard purification techniques like filtration or extraction challenging. thieme-connect.de The propensity for N-acylurea formation is influenced by several factors, including solvent polarity and temperature, with higher temperatures often increasing the rate of this side reaction. thieme-connect.denih.govbachem.com The use of solvents with low dielectric constants, such as dichloromethane, can help minimize this side reaction. chemeurope.com

In the context of coupling N-protected amino acids, particularly in peptide synthesis, another critical side reaction involves the formation of 5(4H)-oxazolones (also known as azlactones). thieme-connect.denih.gov This occurs when the carbonyl oxygen of the N-acyl protecting group of the amino acid acts as an internal nucleophile, attacking the activated carbonyl center of the O-acylpseudourea intermediate. thieme-connect.de

The formation of an oxazolone (B7731731) intermediate poses a significant threat to the stereochemical integrity of the amino acid. thieme-connect.de The α-proton of the oxazolone is acidic and can be abstracted, leading to the formation of an achiral, aromatic enolate-like species. Subsequent reprotonation can occur from either face, resulting in racemization—the loss of chiral purity at the α-carbon of the amino acid residue. thieme-connect.de This is a major concern in peptide synthesis, as even small amounts of racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. The risk of racemization via oxazolone formation is a key reason why additives are often used in carbodiimide-mediated peptide couplings. thieme-connect.deluxembourg-bio.com

Kinetic and Thermodynamic Aspects of this compound Transformations

The efficiency and outcome of reactions mediated by this compound are highly dependent on kinetic and thermodynamic factors. The rates of the desired coupling versus the undesired side reactions can be manipulated by adjusting reaction parameters such as temperature, pH, and the use of additives.

Temperature: Lowering the reaction temperature is a common strategy to suppress side reactions. bachem.com Specifically, the formation of N-acylurea and racemization via oxazolones are often favored at higher temperatures. thieme-connect.denih.gov Running the coupling at 0 °C or below can significantly improve the yield of the desired product and preserve its stereochemical purity.

pH: In aqueous or partially aqueous systems, pH plays a critical role. Studies on water-soluble carbodiimides have shown that N-acylurea formation can be suppressed at lower pH values (e.g., pH 5-6). nih.govrsc.org This is because the activation of the carboxylic acid is still efficient, while the rate of the intramolecular rearrangement may be reduced.

Additives: The use of additives like pyridine (B92270) has been shown to influence reaction cycles. In some systems, small amounts of pyridine can help suppress the formation of N-acylurea and maintain a highly effective reaction cycle. rsc.orgacs.org

The interplay of these factors determines the fate of the O-acylpseudourea intermediate. The tables below, based on research findings, illustrate how reaction conditions can influence the efficiency of product formation versus the generation of the N-acylurea side product.

Table 1: Effect of Temperature on N-Acylurea Formation Data derived from studies on carbodiimide-fueled reaction cycles. nih.govrsc.org

| Temperature | Anhydride/Oxazolone Yield | N-Acylurea Formation |

| 5 °C | High | Significantly Suppressed |

| 21 °C | Moderate | Moderate |

| 35 °C | Lower | Increased |

Table 2: Effect of pH on N-Acylurea Formation Data derived from studies on carbodiimide-fueled reaction cycles. nih.govrsc.org

| pH | Anhydride/Oxazolone Yield | N-Acylurea Formation |

| 5.0 | High | ~1% |

| 6.0 | High | ~2% |

| 7.0 | Lower | ~6% |

These data highlight that careful control of reaction conditions is paramount for maximizing the utility of this compound in synthesis, steering the reaction toward the desired product while minimizing competing, non-productive pathways.

Applications of N Cyclohexyl N Phenylcarbodiimide in Organic Synthesis

Amide Bond Formation and Peptide Coupling

The formation of an amide bond, a cornerstone of peptide synthesis, is effectively mediated by N-cyclohexyl-N'-phenylcarbodiimide. This carbodiimide (B86325) facilitates the coupling of a carboxylic acid with an amine by converting the hydroxyl group of the carboxylic acid into a better leaving group. wikipedia.orgyoutube.com

Direct Amidation Strategies with this compound

In direct amidation, this compound reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the byproduct, N,N'-dicyclohexylurea (DCU). organic-chemistry.orgkhanacademy.org DCU is sparingly soluble in many common organic solvents, which can simplify product purification through precipitation and filtration. peptide.com The reaction is typically carried out in aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide. wikipedia.org

The general mechanism for direct amidation is as follows:

The carboxylic acid adds to one of the nitrogen atoms of the carbodiimide.

Proton transfer from the carboxylic acid to the other nitrogen atom of the carbodiimide forms the O-acylisourea intermediate.

The amine attacks the carbonyl carbon of the activated ester.

The unstable intermediate collapses, yielding the amide and DCU. masterorganicchemistry.com

Coupling Systems with Auxiliary Nucleophiles (e.g., DMAP, HOBt, HOAt)

To improve reaction rates and minimize side reactions, particularly racemization in peptide synthesis, auxiliary nucleophiles are often employed in conjunction with carbodiimides. luxembourg-bio.combachem.com These additives react with the O-acylisourea intermediate to form a new active ester that is more stable and less prone to side reactions, yet still reactive towards the amine. nih.gov

Commonly used auxiliary nucleophiles include:

4-Dimethylaminopyridine (B28879) (DMAP): A highly effective acylation catalyst that reacts with the O-acylisourea to form a reactive acylpyridinium salt. organic-chemistry.orgwikipedia.org This intermediate readily reacts with amines to form the amide bond.

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is widely used to suppress racemization during peptide coupling. peptide.comluxembourg-bio.com It reacts with the O-acylisourea to generate an active HOBt ester, which then couples with the amine component. nih.govluxembourg-bio.com The use of HOBt is known to enhance coupling efficiency and yield high-purity peptides. rsc.org

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt is considered superior to HOBt in its ability to prevent racemization and improve coupling efficiency, particularly in challenging cases. luxembourg-bio.comhighfine.com

The general role of these additives is to intercept the reactive O-acylisourea intermediate, preventing its rearrangement to an unreactive N-acylurea and minimizing the opportunity for racemization of the activated amino acid. organic-chemistry.org

Stereochemical Control and Racemization Suppression in this compound-Mediated Amidation

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. luxembourg-bio.com The activated carboxylic acid of an N-protected amino acid is susceptible to racemization, particularly through the formation of a 5(4H)-oxazolone intermediate.

The use of additives like HOBt and HOAt is a key strategy to mitigate racemization. highfine.com These reagents react with the O-acylisourea intermediate faster than the intermediate can cyclize to the oxazolone (B7731731). luxembourg-bio.com The resulting active esters (HOBt or HOAt esters) are more stable towards racemization than the O-acylisourea itself, yet sufficiently reactive to couple with the amine component efficiently. luxembourg-bio.comrsc.org The acidity of these additives also plays a role in suppressing racemization. highfine.com

Factors that can influence the extent of racemization include the solvent, the nature of the amino acid residues being coupled, and the type of base used in the reaction. nih.gov For instance, polar solvents like DMF can sometimes lead to more extensive racemization. nih.gov

| Additive | Key Advantage |

| DMAP | Accelerates the rate of acylation. |

| HOBt | Effectively suppresses racemization and improves coupling efficiency. luxembourg-bio.comrsc.org |

| HOAt | Generally more effective than HOBt in preventing racemization and enhancing reaction rates. luxembourg-bio.comhighfine.com |

Esterification Reactions

This compound is also a valuable reagent for the synthesis of esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive or sterically hindered.

Steglich-Type Esterification

The Steglich esterification is a mild method for forming ester bonds using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov This method is particularly advantageous for the esterification of sterically hindered alcohols and acid-labile substrates. organic-chemistry.org The reaction proceeds under neutral conditions and at room temperature. nih.gov

The mechanism involves the initial formation of the O-acylisourea intermediate, similar to amide bond formation. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive acylpyridinium species. organic-chemistry.org This species is then readily attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst. The use of DMAP is crucial for efficient ester formation, as it suppresses the rearrangement of the O-acylisourea to the unreactive N-acylurea byproduct. organic-chemistry.orgwikipedia.org

Macrolactonization and Cyclic Ester Synthesis

The formation of large-ring lactones, or macrolactonization, is a key step in the synthesis of many complex natural products. Carbodiimide-mediated methods, including those utilizing reagents like this compound, are employed for these intramolecular esterifications. snnu.edu.cn The principle is the same as in intermolecular esterification, but the reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The Steglich protocol, with a carbodiimide and catalytic DMAP, is a recognized method for macrolactonization. snnu.edu.cn The efficiency of these reactions can be influenced by the ring size being formed and the conformation of the linear hydroxy acid precursor. The synthesis of cyclic esters, in general, benefits from methods that can be performed under mild conditions to avoid decomposition of sensitive substrates. nih.gov

| Reaction Type | Key Reagents | Primary Application |

| Steglich Esterification | Carbodiimide (e.g., DCC), DMAP (catalytic) | Esterification of sterically hindered and acid-labile substrates. organic-chemistry.orgnih.gov |

| Macrolactonization | Carbodiimide, DMAP (often under high dilution) | Synthesis of large-ring lactones, important in natural product synthesis. snnu.edu.cn |

Dehydration Reactions Utilizing this compound

This compound is effective in promoting dehydration reactions, particularly in the synthesis of alkenes from alcohols. This process is a type of elimination reaction where a molecule of water is removed from the alcohol. byjus.comunacademy.com The reaction is typically performed by heating the alcohol in the presence of the carbodiimide, which acts as a dehydrating agent. libretexts.org

The general mechanism for the acid-catalyzed dehydration of alcohols involves three main steps:

Protonation of the alcohol: The hydroxyl group of the alcohol is protonated by an acid, forming an alkyloxonium ion. This initial step makes the hydroxyl group a better leaving group. byjus.comlibretexts.org

Formation of a carbocation: The alkyloxonium ion leaves as a water molecule, resulting in the formation of a carbocation intermediate. This is the slowest, and therefore the rate-determining, step of the reaction. byjus.comunacademy.comyoutube.com

Formation of the alkene: A base, which can be the conjugate base of the acid or another molecule like water, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and thus the alkene. byjus.comlibretexts.org

The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. unacademy.comlibretexts.org This is due to the relative stability of the carbocation intermediates formed. Tertiary carbocations are the most stable, leading to the highest reaction rates for tertiary alcohols. byjus.comunacademy.com The reaction conditions, particularly temperature, vary depending on the class of alcohol being dehydrated. libretexts.org

| Alcohol Type | Typical Dehydration Temperature Range |

| Primary | 170° - 180°C |

| Secondary | 100° - 140°C |

| Tertiary | 25° - 80°C |

This table presents typical temperature ranges for the dehydration of different classes of alcohols. libretexts.org

Cycloaddition Chemistry Involving this compound

This compound participates in various cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane (B1203170) derivatives. nih.gov For instance, the reaction of alkenes with maleimides can be induced by light to form cyclobutane rings. nih.gov While specific examples detailing the photochemical [2+2] cycloaddition of this compound are not extensively documented in the provided results, the general principles of such reactions are well-established. nih.govrsc.org The stereochemistry and regiochemistry of the products can often be controlled by the nature of the reactants and the reaction conditions. rsc.org

[4+2] Cycloadditions (e.g., with Isocyanates)

[4+2] cycloadditions, most famously the Diels-Alder reaction, involve a 4π-electron component (the diene) and a 2π-electron component (the dienophile) to form a six-membered ring. Carbodiimides can react with isocyanates in cycloaddition reactions. For example, the enantioselective intermolecular [2+2+2] cycloaddition of two isocyanate molecules with an allene, catalyzed by a nickel(0) complex, yields enantiomerically enriched dihydropyrimidine-2,4-diones. nih.gov While this is a [2+2+2] cycloaddition, it demonstrates the reactivity of isocyanates in forming cyclic structures. nih.govrsc.org The reaction of vinyl isocyanates with ynolates can proceed via a [4+2] cycloaddition pathway to produce 2-pyridones. elsevierpure.com

Specialized Transformations

Beyond dehydration and cycloaddition reactions, this compound is employed in several other specialized chemical transformations.

Isourea Formation via Carbodiimide Addition

Carbodiimides react with alcohols to form O-acylisourea intermediates. peptide.com This reaction is a key step in carbodiimide-mediated coupling reactions, such as peptide synthesis. peptide.comnih.gov The O-acylisourea is a highly reactive species that can then react with a nucleophile, like an amine, to form a stable amide bond, regenerating the urea (B33335) byproduct. peptide.comwikipedia.org The formation of isoureas can also be a final product in itself. For instance, phenols can add to carbodiimides to yield O-arylisoureas. researchgate.net The kinetics of the addition of phenol (B47542) to diisopropylcarbodiimide have been studied, revealing a slow, equilibrium-driven process. researchgate.net

The general mechanism of carbodiimide-mediated coupling proceeds through the formation of an O-acylisourea intermediate. peptide.comthermofisher.comnih.gov This intermediate can then follow two main pathways:

Direct reaction with a nucleophile: The O-acylisourea reacts directly with an amine to form the desired amide and a urea byproduct. peptide.com

Formation of a symmetric anhydride (B1165640): The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine to yield the amide product. peptide.com

A potential side reaction is the rearrangement of the O-acylisourea to a stable and unreactive N-acylurea, which can reduce the yield of the desired product. peptide.com

| Reactant 1 | Reactant 2 | Intermediate/Product | Significance |

| This compound | Carboxylic Acid | O-acylisourea | Key reactive intermediate in coupling reactions. peptide.comthermofisher.com |

| O-acylisourea | Amine | Amide + N,N'-disubstituted urea | Formation of a stable peptide or amide bond. wikipedia.org |

| O-acylisourea | Carboxylic Acid | Symmetric Anhydride | Alternative pathway in coupling reactions. peptide.com |

| O-acylisourea | - | N-acylurea | Unreactive byproduct reducing reaction efficiency. peptide.com |

| This compound | Phenol | O-arylisourea | Stable product from the addition of phenols. researchgate.net |

This interactive table summarizes the key reactions and intermediates involved in isourea formation and subsequent transformations.

Hydrophosphination Reactions with Carbodiimides

Hydrophosphination reactions involving carbodiimides provide a route to synthesize phosphaguanidines. nih.govacs.org The direct addition of anionic secondary phosphine (B1218219) boranes to carbodiimides at room temperature yields phosphaguanidine boranes. nih.govacs.org These products can be subsequently deborinated to give the corresponding phosphaguanidines. nih.gov This method has been shown to be robust and applicable to the synthesis of both chiral and achiral phosphaguanidines, as well as novel cyclic phosphaguanidines. nih.govacs.org A variety of carbodiimides can be converted into mono- and bis-phosphaguanidines in modest to high yields by reaction with lithium or potassium diphenylphosphide or borane-dicyclohexylphosphide. acs.org

Advanced Methodologies and System Design in N Cyclohexyl N Phenylcarbodiimide Chemistry

Solid-Supported and Immobilized N-Cyclohexyl-N'-phenylcarbodiimide Reagents

The immobilization of reagents on solid supports represents a significant advancement in synthetic chemistry, offering simplified purification procedures and the potential for reagent recycling. In the realm of carbodiimide (B86325) chemistry, polymer-bound reagents are utilized to facilitate processes like amide bond formation, where the urea (B33335) byproduct remains attached to the solid support, allowing for its easy removal by filtration. ucd.ie

While direct research on polymer-supported this compound is limited, the principles are well-demonstrated with closely related analogues. For instance, a polymer-bound version of N-benzyl-N′-cyclohexylcarbodiimide is commercially available. amberlabstore.comsigmaaldrich.comkrackeler.comoakwoodchemical.comsigmaaldrich.com This reagent serves as a polymer-supported coupling agent, for example, in the preparation of dicarboxamidocyclopentanol libraries. krackeler.com The solid support is typically a cross-linked polystyrene resin. sigmaaldrich.com

The primary advantage of using such immobilized reagents is the elimination of tedious purification steps to remove the corresponding urea byproduct, which can be challenging with soluble carbodiimides. uniurb.it This approach has been successfully applied in the synthesis of N-acylated derivatives of purine (B94841) nucleosides, where a polymer-supported carbodiimide was used to avoid contamination of the product by the urea derivative. ucd.ie The use of a solid-supported carbodiimide also offers the benefit of potential reusability. ucd.ie

A study on N-cyclohexyl-N'-isopropylcarbodiimide, a hybrid of dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), concluded that it is a highly effective reagent for solid-phase peptide synthesis. nih.gov The resulting N-cyclohexyl-N'-isopropylurea is soluble in dichloromethane, simplifying its removal and suggesting the utility of such carbodiimides in solid-phase applications. nih.gov These findings underscore the potential and established utility of using solid-supported versions of this compound and its close analogues in streamlined synthetic processes.

Table 1: Examples of Polymer-Bound Carbodiimide Reagents and Their Applications

| Polymer-Bound Reagent | Support Material | Loading Capacity | Application |

| N-Benzyl-N′-cyclohexylcarbodiimide | 1% cross-linked divinylbenzene | 1.0-2.0 mmol/g | Polymer-supported coupling reagent, preparation of dicarboxamidocyclopentanol library. sigmaaldrich.comkrackeler.com |

| N-Benzyl-N′-cyclohexylcarbodiimide | 1% cross-linked divinylbenzene | ~1.3 mmol/g | Polymer-supported coupling reagent. oakwoodchemical.com |

| General Polymer-Supported Carbodiimide | Polystyrene | Not specified | Synthesis of N-acylated purine nucleosides. ucd.ie |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced reaction efficiency, better process control, and improved safety. nih.govyoutube.com

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control can lead to increased reaction rates and higher yields. nih.govyoutube.com The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. chemrxiv.org While specific studies detailing the use of this compound in flow systems are not abundant, the principles of flow chemistry are broadly applicable to carbodiimide-mediated reactions. For instance, the use of microreactors has been explored for peptide synthesis, demonstrating the potential for accelerated reactions. researchgate.net

Flow chemistry offers significant safety advantages, especially when dealing with hazardous reagents or intermediates. The small reactor volumes minimize the amount of hazardous material present at any given time. youtube.com This is particularly relevant for carbodiimides, which can be involved in highly exothermic reactions.

The scalability of reactions is often more straightforward in flow systems compared to batch processes. ucd.ieresearchgate.netucd.ie Scaling up in a flow reactor can often be achieved by simply running the system for a longer duration ("scaling out") or by increasing the reactor volume, which can sometimes be done without extensive re-optimization of reaction conditions. chemrxiv.orgucd.ie For example, in photochemical reactions, increasing the reactor volume and numbering up reactors has been shown to significantly increase throughput. ucd.ieresearchgate.net

Telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, is a key advantage of flow chemistry. nih.gov This approach can significantly reduce waste, time, and resources. While direct examples involving this compound are scarce, the concept is well-established for other multi-step syntheses in flow, including those involving coupling reactions.

Catalytic Systems and Additives for Modulating this compound Reactivity

In peptide synthesis, additives are strongly recommended for all amide bond formations using carbodiimides. bachem.com These additives can enhance reactivity and reduce the formation of undesirable byproducts such as N-acylureas, which result from an irreversible rearrangement of the O-acylisourea intermediate and terminate the desired reaction. uniurb.itbachem.com

Commonly used additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): For many years, HOBt has been a popular additive in carbodiimide-mediated reactions. bachem.com It is known to be an effective suppressor of racemization and increases the efficiency of the coupling reaction. uniurb.itbachem.com The mechanism involves the formation of a more reactive HOBt-ester. bachem.com

N-Hydroxysuccinimide (HOSu): HOSu is another well-established additive used in carbodiimide-mediated reactions. bachem.com It forms stable and isolable active esters that are applicable in both organic and aqueous solutions. bachem.com

Other Additives: More recent developments have introduced other additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®), which also serve to enhance reactivity and suppress side reactions. bachem.com

The choice of carbodiimide can also influence the reaction outcome. For instance, N-cyclohexyl-N'-isopropylcarbodiimide was developed as an alternative to DCC, offering the advantage of a more soluble urea byproduct. uniurb.itnih.gov

Table 2: Common Additives Used with Carbodiimides

| Additive | Chemical Name | Key Features |

| HOBt | 1-Hydroxybenzotriazole | Suppresses racemization, increases reaction efficiency. uniurb.itbachem.com |

| HOSu | N-Hydroxysuccinimide | Forms stable, isolable active esters; applicable in organic and aqueous solutions. bachem.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Enhances reactivity and suppresses side reactions. bachem.com |

| Oxyma Pure® | Ethyl 2-cyano-2-(hydroximino)acetate | Enhances reactivity and suppresses side reactions. bachem.com |

Analytical and Spectroscopic Investigations of N Cyclohexyl N Phenylcarbodiimide and Its Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-cyclohexyl-N'-phenylcarbodiimide and for monitoring the progress of its reactions. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the cyclohexyl and phenyl groups. The cyclohexyl protons typically appear as a complex series of multiplets in the upfield region of the spectrum, generally between 1.0 and 2.0 ppm. The methine proton attached to the nitrogen would likely be found further downfield. The aromatic protons of the phenyl group would produce signals in the aromatic region, typically between 7.0 and 7.5 ppm. For comparison, in N-cyclohexylformamide, a related compound, the cyclohexyl protons appear as multiplets in the range of 1.1 to 1.9 ppm, while the formyl proton appears as a doublet around 8.1 ppm. chemicalbook.comnp-mrd.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbodiimide (B86325) carbon (-N=C=N-) is a key diagnostic signal, typically appearing significantly downfield. For instance, in dicyclohexylcarbodiimide (B1669883) (DCC), a similar carbodiimide, this carbon resonates at a specific chemical shift. chemicalbook.com The carbons of the cyclohexyl ring would be expected to resonate in the aliphatic region (around 20-60 ppm), while the phenyl carbons would appear in the aromatic region (around 120-150 ppm). For example, in N-cyclohexyl-2,6-diisopropylaniline, the cyclohexyl carbons appear at approximately 26-60 ppm. orgsyn.org

Reaction Monitoring: NMR is a powerful tool for real-time monitoring of reactions involving this compound. nih.gov For example, in peptide synthesis, the disappearance of the signals corresponding to the starting carboxylic acid and the appearance of new signals for the amide product and the N-cyclohexyl-N'-phenylurea byproduct can be tracked over time. wikipedia.org This allows for the optimization of reaction conditions and the determination of reaction kinetics. Hyperpolarized NMR techniques have even been employed to study the reactivity of related nitrogen-containing synthons with high sensitivity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclohexyl Protons | 1.0 - 2.0 (multiplets) | 20 - 60 |

| Phenyl Protons | 7.0 - 7.5 (multiplets) | 120 - 150 |

| Carbodiimide Carbon | Not Applicable | > 150 (predicted) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Probes

Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups within this compound and for probing the mechanisms of its reactions.

The most prominent and diagnostic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=N- group. acs.org This band typically appears in the region of 2100-2150 cm⁻¹. researchgate.netresearchgate.net For comparison, the IR spectrum of dicyclohexylcarbodiimide (DCC) shows a strong absorption band in this region. nist.govnist.gov The presence of this intense band is a clear indicator of the carbodiimide functionality.

Other characteristic absorptions in the IR spectrum of this compound would include:

C-H stretching vibrations of the cyclohexyl group (aliphatic) just below 3000 cm⁻¹.

C-H stretching vibrations of the phenyl group (aromatic) just above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

IR spectroscopy is also invaluable for monitoring reactions. For instance, in the reaction of a carboxylic acid with this compound to form an amide, the disappearance of the broad O-H stretch of the carboxylic acid and the characteristic -N=C=N- stretch of the carbodiimide would be observed. wikipedia.org Concurrently, new absorption bands corresponding to the amide N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹) would appear. The formation of the N,N'-disubstituted urea (B33335) byproduct would also be evident by the appearance of its characteristic C=O stretching vibration.

Table 2: Key IR Absorption Frequencies for this compound and Related Reaction Species

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbodiimide (-N=C=N-) | Asymmetric Stretch | 2100 - 2150 |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |

| Amide (N-H) | Stretch | ~3300 |

| Amide (C=O) | Stretch | ~1650 |

| Urea (C=O) | Stretch | ~1630 |

Mass Spectrometry (MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify the products and intermediates formed during its reactions.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Fragmentation patterns can provide structural information. For instance, cleavage of the cyclohexyl or phenyl groups from the carbodiimide core would result in characteristic fragment ions. For comparison, the mass spectrum of dicyclohexylcarbodiimide shows a molecular ion peak at m/z 206. chemicalbook.comnist.gov

MS is particularly useful in identifying the products of carbodiimide-mediated reactions. rsc.org For example, in a peptide coupling reaction, electrospray ionization (ESI) MS can be used to detect the formation of the desired peptide product by observing its corresponding molecular ion peak. acs.org The formation of the N-cyclohexyl-N'-phenylurea byproduct can also be readily identified. Furthermore, MS can be employed to detect and characterize transient intermediates, such as the O-acylisourea, which is formed by the initial reaction of the carbodiimide with a carboxylic acid. nih.gov

Chromatographic Techniques (GC, LC) for Purity and Yield Determination

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are indispensable for assessing the purity of this compound and for quantifying the yield of its reactions. rsc.org

Gas Chromatography (GC): GC can be employed for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be used to analyze for the presence of more volatile impurities or reaction byproducts. For instance, direct thermal desorption-gas chromatography-mass spectrometry (DTD-GC-MS) has been used for the analysis of related compounds in treated materials. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound and its reactions. rsc.orggoogle.com A reversed-phase HPLC method, typically using a C18 column, can effectively separate the starting materials, the desired product, and the urea byproduct. lcms.cz By using a suitable detector, such as a UV detector, the concentration of each component can be determined, allowing for accurate calculation of reaction yield and purity of the isolated product. The use of an evaporative light scattering detector (ELSD) is another option for detecting compounds that lack a strong UV chromophore. google.com

Table 3: Typical Chromatographic Conditions for the Analysis of Carbodiimide Reactions

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Various capillary columns | C18 reversed-phase |

| Mobile Phase | Inert carrier gas (e.g., He, N₂) | Acetonitrile/water or Methanol/water gradients |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS), ELSD |

| Application | Analysis of volatile impurities and byproducts | Purity assessment, reaction monitoring, yield determination |

X-Ray Diffraction for Solid-State Structure Analysis

The carbodiimide functional group (-N=C=N-) is known to be nearly linear. wikipedia.org The crystal structure would reveal the specific dihedral angles between the phenyl ring, the carbodiimide unit, and the cyclohexyl ring. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated. For instance, the crystal structure of phenyl N-cyclohexylcarbamate, a related compound, shows that the molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov Similar analyses of thiourea (B124793) derivatives have also provided detailed structural insights. researchgate.netresearchgate.net This structural information is crucial for understanding the physical properties of the compound and can provide insights into its reactivity.

Computational and Theoretical Studies of N Cyclohexyl N Phenylcarbodiimide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and inherent reactivity of N-cyclohexyl-N'-phenylcarbodiimide. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional arrangement of the atoms. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the cyclohexyl and phenyl rings and the central carbodiimide (B86325) moiety.

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the electronic structure in greater detail. It allows for the examination of charge distribution across the molecule, revealing the partial positive and negative charges on each atom. This information is crucial for identifying electrophilic and nucleophilic centers, which are key to the molecule's reactivity. For instance, the nitrogen and carbon atoms of the carbodiimide group are of particular interest.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich carbodiimide and the phenyl ring, while the LUMO would likely be centered on the carbodiimide group.

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

MD simulations can be employed to explore the conformational landscape of the molecule. The cyclohexyl ring can exist in different chair and boat conformations, and the phenyl group can rotate. MD simulations can reveal the relative energies of these different conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

In a condensed phase, such as in a solvent or interacting with other molecules, MD simulations can elucidate the nature of these interactions. For example, simulations can model how solvent molecules arrange themselves around this compound, providing information about its solubility and the solvent's effect on its reactivity. When interacting with other molecules, such as in a reaction mixture, MD can help to understand the initial steps of binding and recognition.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the transition states.

For reactions where this compound acts as a coupling agent, for instance in peptide synthesis, computational modeling can elucidate the step-by-step mechanism. This includes the formation of the O-acylisourea intermediate and its subsequent reaction with a nucleophile. DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products. The transition state is a high-energy, short-lived structure that represents the energy barrier that must be overcome for the reaction to proceed. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

These models can also be used to explore the stereoselectivity of reactions, predicting why one stereoisomer might be formed in preference to another.

Table 2: Representative Calculated Thermodynamic Data for a Reaction Involving this compound

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.0 | -15.0 |

| Enthalpy (kcal/mol) | 150.2 | 175.5 | 135.1 |

| Gibbs Free Energy (kcal/mol) | 165.8 | 190.3 | 151.0 |

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecule's structure and purity.

Theoretical calculations can generate predicted infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, specific peaks in the experimental spectra can be assigned to particular bond stretching and bending modes. For this compound, the characteristic N=C=N stretching frequency of the carbodiimide group is a key feature that can be identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions can aid in the assignment of signals in experimental NMR spectra, which is particularly useful for complex molecules with many similar protons and carbons.

By combining the insights from electronic structure calculations, molecular dynamics, and reaction pathway modeling, it is possible to make informed predictions about reaction outcomes. For example, by understanding the relative reactivities of different sites on the molecule and the activation energies for various potential reaction pathways, one can predict the major products of a reaction under specific conditions.

Comparative Analysis and Future Perspectives

Comparative Reactivity and Selectivity with Other Carbodiimides (e.g., DCC, DIC, EDC)

N-cyclohexyl-N'-phenylcarbodiimide (CPCI) is a member of the carbodiimide (B86325) family of organic compounds, which are characterized by the functional group RN=C=NR'. These compounds are widely used as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. The reactivity and selectivity of a specific carbodiimide are influenced by the nature of its 'R' and 'R'' substituents. A comparative analysis with commonly used carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) highlights the unique characteristics of CPCI. wikipedia.orgcreative-proteomics.com

The general mechanism of carbodiimide-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with a nucleophile, such as an amine, to form the desired amide and a urea (B33335) byproduct. peptide.com However, the O-acylisourea can also undergo side reactions, including rearrangement to a stable N-acylurea or reaction with another carboxylic acid molecule to form a symmetric anhydride (B1165640). peptide.comnih.gov The rates of these competing reactions are influenced by the structure of the carbodiimide.

Reactivity:

The reactivity of carbodiimides is largely governed by the steric hindrance around the carbodiimide core.

DCC: With its two bulky cyclohexyl groups, DCC is a highly reactive carbodiimide. creative-proteomics.comyoutube.com This high reactivity, however, can sometimes lead to a higher propensity for side reactions. The urea byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents, which can simplify purification by filtration in solution-phase synthesis but complicates its use in solid-phase peptide synthesis (SPPS). peptide.compeptide.com

DIC: DIC was developed as an alternative to DCC, primarily for SPPS. youtube.com The isopropyl groups are less bulky than cyclohexyl groups, leading to slightly different reactivity. The resulting urea, N,N'-diisopropylurea (DIU), is more soluble in organic solvents, making it easier to remove during the workup of solid-phase syntheses. peptide.com

EDC: EDC is a water-soluble carbodiimide, making it the reagent of choice for biochemical applications and reactions in aqueous media. creative-proteomics.compeptide.com Its water-soluble urea byproduct is easily removed by aqueous extraction. enamine.net

This compound (CPCI): CPCI presents an interesting case with its asymmetric substitution—one bulky cyclohexyl group and one aromatic phenyl group. This asymmetry can influence its reactivity profile, potentially offering a balance between the high reactivity of DCC and the modified solubility properties of its urea byproduct.

Selectivity:

Selectivity in carbodiimide reactions often refers to the minimization of side reactions, such as racemization of chiral carboxylic acids (particularly amino acids in peptide synthesis) and the formation of N-acylurea. peptide.com

The formation of the unreactive N-acylurea is a significant side reaction that can lower the yield of the desired product. peptide.com The rate of this rearrangement is influenced by the solvent and the structure of the carbodiimide. youtube.com The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress this side reaction by rapidly converting the O-acylisourea intermediate into a more stable active ester. creative-proteomics.compeptide.com

A study on a hybrid carbodiimide, N-cyclohexyl-N'-isopropylcarbodiimide, which combines structural features of DCC and DIC, suggested that it is comparable to or even better than DCC for peptide bond formation in solid-phase synthesis, with the advantage of its urea byproduct being soluble in dichloromethane. nih.gov This indicates that asymmetric carbodiimides like CPCI could offer similar advantages.

Advantages and Limitations of this compound in Specific Chemical Transformations

The unique structural features of this compound (CPCI) confer a specific set of advantages and limitations in various chemical transformations.

Advantages:

Balanced Reactivity: The combination of a bulky aliphatic group (cyclohexyl) and an aromatic group (phenyl) can provide a good balance of reactivity, potentially leading to high yields in coupling reactions.

Modified Solubility of Urea Byproduct: The urea byproduct formed from CPCI would be N-cyclohexyl-N'-phenylurea. The presence of both a nonpolar cyclohexyl group and a more polarizable phenyl group could lead to solubility properties that are advantageous in certain solvent systems, potentially facilitating its removal during workup compared to the highly insoluble DCU from DCC. peptide.com

Potential for Reduced Side Reactions: The specific steric and electronic environment provided by the cyclohexyl and phenyl groups might influence the rate of N-acylurea formation, a common side reaction that reduces coupling efficiency. peptide.com

Limitations:

Cost and Availability: Compared to widely used carbodiimides like DCC and DIC, CPCI may be less readily available and more expensive, which can be a limiting factor for large-scale synthesis.

Limited Data: There is a relative scarcity of published research specifically detailing the performance of CPCI in a wide range of chemical transformations compared to more established carbodiimides. This lack of extensive data can make it a less predictable choice for new applications.

Specific Chemical Transformations:

Peptide Synthesis: In peptide synthesis, the key challenges are achieving high coupling efficiency and minimizing racemization of the amino acid residues. peptide.com While DCC has been a workhorse in this field, the insolubility of its urea byproduct is a significant drawback in solid-phase synthesis. peptide.com CPCI could potentially offer a solution if its urea byproduct has better solubility in common SPPS solvents. However, the potential for racemization would need to be carefully evaluated, often in conjunction with additives like HOBt or OxymaPure. nih.gov

Esterification: Carbodiimides are also used to facilitate the formation of esters from carboxylic acids and alcohols. The reaction proceeds through the same O-acylisourea intermediate. youtube.com The advantages and limitations of CPCI in this context would be similar to those in amide bond formation, with the reactivity and ease of byproduct removal being key considerations.

Crosslinking of Polymers and Biomolecules: Carbodiimides are used to crosslink polymers containing carboxylic acid groups and for conjugating molecules in biochemical applications. nih.gove-bookshelf.de For instance, EDC is favored for crosslinking proteins in aqueous solutions due to its water solubility. creative-proteomics.com While CPCI is not water-soluble, it could be employed in organic solvent-based polymer crosslinking reactions where the specific properties of its urea byproduct might be beneficial for purification.

Emerging Trends in Carbodiimide Chemistry

The field of carbodiimide chemistry continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic methodologies. acs.orgacs.org

Key Emerging Trends:

Development of Novel Carbodiimides: Research is ongoing to synthesize new carbodiimides with tailored properties. This includes the development of water-soluble variants, carbodiimides with different steric and electronic profiles to fine-tune reactivity and selectivity, and recyclable carbodiimides to improve the sustainability of the process. acs.org The synthesis of asymmetric carbodiimides is an area of growing interest. organic-chemistry.org

Greener Synthesis and Applications: There is a strong emphasis on developing more environmentally friendly methods for both the synthesis of carbodiimides and their use in coupling reactions. organic-chemistry.org This includes exploring metal-free catalytic systems for carbodiimide synthesis and using safer, more sustainable solvents. organic-chemistry.org

Carbodiimide-Fueled Reaction Cycles: A fascinating area of research involves using the hydration of carbodiimides to drive chemical reaction cycles that can create transient, out-of-equilibrium structures. acs.org These systems are being explored for applications in materials science and systems chemistry. acs.org

Advanced Coupling Additives: While HOBt has been a mainstay, concerns over its potential explosive properties have led to the development of safer and more effective additives like OxymaPure. nih.gov However, it has been shown that some carbodiimides, like DIC, can react with OxymaPure to produce hydrogen cyanide (HCN), a highly toxic byproduct. nih.gov This has spurred research into identifying carbodiimide/additive combinations that are both efficient and safe. nih.gov

Carbodiimides in Materials Science: Beyond their traditional role in synthesis, carbodiimides are finding new applications in materials science. They are used for the chemical functionalization of hydrogels and other biomaterials to introduce specific properties like cell adhesion. mdpi.com Polycarbodiimides are also used as crosslinkers for various resins. wikipedia.org

Prospects for Novel Applications and Methodological Advancements in this compound Research

While this compound (CPCI) is not as extensively studied as other carbodiimides, its unique structure suggests several avenues for future research and application.

Prospects for Novel Applications:

Fine-Tuning Polymer Properties: The specific reactivity of CPCI could be leveraged in polymer chemistry for the precise modification and crosslinking of polymers. The properties of the resulting N-cyclohexyl-N'-phenylurea byproduct might also be exploited in the design of novel polymer composites.

Asymmetric Synthesis: The chiral environment that could be created by a chiral derivative of CPCI could be explored for applications in asymmetric synthesis, potentially inducing stereoselectivity in certain reactions.

Development of Novel Biomaterials: CPCI could be investigated as a reagent for the functionalization of biomaterials in non-aqueous environments, where its specific reactivity and the solubility of its byproduct could be advantageous.

Methodological Advancements:

Systematic Reactivity and Selectivity Studies: A thorough investigation of the reactivity and selectivity of CPCI in comparison to other carbodiimides under various reaction conditions (solvents, temperatures, additives) would be highly valuable. This would provide a clearer understanding of its optimal applications.

Exploring Safe Additive Combinations: Given the potential for some carbodiimides to form toxic byproducts with certain additives, it is crucial to study the interaction of CPCI with modern coupling additives like OxymaPure to identify safe and efficient coupling protocols. nih.gov

Computational Modeling: Theoretical studies and computational modeling could be employed to predict the reactivity of CPCI and the properties of its intermediates and byproducts. This could guide experimental work and accelerate the discovery of new applications.

Development of CPCI-Based Reagents: CPCI could serve as a scaffold for the development of new coupling reagents with enhanced properties, such as being resin-bound for easier separation or having built-in catalytic functionalities.

Q & A

Q. What is the role of N-cyclohexyl-N'-phenylcarbodiimide in peptide synthesis, and how does it compare to other carbodiimides?

this compound functions as a coupling agent in peptide bond formation by activating carboxyl groups for nucleophilic attack by amines. Its efficiency depends on steric and electronic factors. For example, in solid-phase synthesis, carbodiimides like N-cyclohexyl-N'-isopropylcarbodiimide offer advantages due to the solubility of their urea byproducts in organic solvents (e.g., dichloromethane), simplifying purification . Comparative studies with dicyclohexylcarbodiimide (DCC) show similar or superior coupling yields, particularly for sterically hindered residues, but reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization .

Q. How is this compound utilized in RNA modification studies?

This carbodiimide is used to chemically modify pseudouridine (Ψ) residues in RNA. Specifically, N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) derivatives react with Ψ to form stable adducts, enabling detection via reverse transcription (RT) arrest or misincorporation. This method is foundational in techniques like PSI-Seq, where CMC-treated RNA is fragmented, reverse-transcribed, and analyzed via high-throughput sequencing to map Ψ sites .

Q. What safety precautions are critical when handling this compound?

As with most carbodiimides, it is hygroscopic and can cause severe irritation. Key precautions include:

- Use of PPE (gloves, goggles, lab coats) in a fume hood.

- Avoidance of prolonged skin/eye contact.

- Storage in anhydrous conditions to prevent hydrolysis.

- Disposal via certified hazardous waste protocols .

Advanced Questions

Q. How can researchers optimize coupling efficiency of this compound in challenging peptide syntheses?

Optimization involves:

- Additives : Hydroxybenzotriazole (HOBt) or Oxyma to suppress racemization.

- Solvent selection : Dichloromethane or DMF for solubility and reactivity.

- Temperature control : Lower temperatures (0–4°C) for sensitive residues.

- Byproduct removal : Use of scavengers or filtration for insoluble urea derivatives. Comparative data for carbodiimides in model reactions (e.g., Z-Val + Gly-OEt coupling):

| Carbodiimide | Yield (%) | Side Products (%) |

|---|---|---|

| DCC | 85 | 8 |

| N-Cyclohexyl-N'-phenyl | 88 | 5 |

| N-Cyclohexyl-N'-isopropyl | 90 | 3 |

Data adapted from competition experiments in solid-phase synthesis .

Q. What advanced techniques validate the structural integrity of this compound derivatives?

- NMR spectroscopy : Confirms purity and detects hydrolysis byproducts (e.g., urea derivatives).

- Mass spectrometry (APCI) : Validates molecular weight (e.g., [M+H⁺] m/z = 294 for N-cyclohexyl-N'-(4-dimethylaminonaphthyl)carbodiimide) .

- HPLC : Monitors reaction progress and isolates intermediates.

Q. How does this compound contribute to RNA epitranscriptomics beyond pseudouridine detection?

Beyond Ψ mapping, its derivatives enable:

- Quantification of modification stoichiometry : By combining CMC labeling with radiolabeling (³²P), the percentage of Ψ at specific sites can be measured .

- Dynamic studies : Time-resolved CMCT treatment tracks Ψ formation during RNA maturation or stress responses .

Q. What are the limitations of carbodiimide-mediated RNA modification assays, and how can they be mitigated?

- Non-specific reactions : CMC also reacts with uridine and guanosine, but adducts are unstable except at Ψ. Use of alkaline hydrolysis (pH 10.4) post-labeling removes non-Ψ adducts .

- RT artifacts : False positives from RNA secondary structures. Control experiments with unmodified RNA and bioinformatics filters (e.g., ΔRT stop profiles) improve accuracy .

Methodological Case Studies

Case Study: Resolving Contradictory Data in Carbodiimide-Mediated Coupling Reactions

Discrepancies in reported coupling efficiencies often arise from solvent polarity or residual moisture. For example, in anhydrous DMF, this compound achieves >90% yield for simple dipeptides, but yields drop to ~70% in aqueous-organic mixtures due to hydrolysis. Systematic drying of reagents/solvents and inert atmosphere use are critical .

Case Study: Enhancing Pseudouridine Detection Sensitivity in Low-Abundance RNAs

For rare RNAs (e.g., viral noncoding RNAs), pre-enrichment via poly(A)-selection or rRNA depletion is essential before CMCT treatment. Combining PSI-Seq with spike-in controls (synthetic Ψ-containing RNAs) improves quantification limits to <0.1% modification .

Case Study: Designing Asymmetric Carbodiimides for Chiral Polymer Synthesis

this compound analogs with chiral auxiliaries (e.g., binaphthol-based catalysts) enable helix-sense-selective polymerization. AFM and VCD spectroscopy confirm helical handedness, with applications in chiral materials for optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.